Azido-PEG2-Amine tosylate
Overview
Description
Azido-PEG2-Amine tosylate is a bifunctional compound containing both an azide group and an amine group. The azide group is known for its high reactivity in click chemistry, while the amine group is reactive with carboxylic acids and activated esters. This compound is widely used in various fields, including chemistry, biology, and medicine, due to its versatility and reactivity .
Mechanism of Action
Target of Action
Azido-PEG2-Amine Tosylate, also known as Azido-PEG2-Amine.Tos-OH, is a bifunctional crosslinker . It contains an azide group and an amine group . The primary targets of this compound are carboxylic acids and activated N-hydroxysuccinimide (NHS) esters . These targets play a crucial role in various biochemical reactions, particularly in the formation of amide bonds.
Mode of Action
The amino group of this compound is reactive with carboxylic acids and activated NHS esters . On the other hand, the azide group can react with alkyne, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage . This interaction results in the formation of a stable covalent bond, which is crucial in various biochemical applications.
Biochemical Pathways
This compound affects the pathways involved in the formation of amide bonds and triazole linkages . The downstream effects of these pathways include the creation of stable bioconjugates, which are useful in various research and drug discovery applications .
Pharmacokinetics
These properties make them particularly useful in the development of biologics such as proteins, antibodies, and nucleic acid-based therapeutics .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of stable bioconjugates . These bioconjugates can be used in various applications, including the development of targeted drug delivery systems and the investigation of cell-material interactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of carboxylic acids, activated NHS esters, alkyne, BCN, and DBCO in the environment can affect the compound’s ability to form stable linkages . Additionally, factors such as temperature, pH, and the presence of other reactive species can also influence the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG2-Amine tosylate typically involves several steps. Initially, 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride is reacted with sodium iodide and sodium azide in distilled water at 50°C for 48 hours. The resulting product, 2-[2-(2-azidoethoxy)ethoxy]ethanol, is then reacted with tosyl chloride in the presence of sodium hydroxide at room temperature to form 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate. Finally, this intermediate is reacted with ammonia solution to yield Azido-PEG2-Amine .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG2-Amine tosylate undergoes various types of reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly with alkyl halides and sulfonates.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Click Chemistry: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products
Substitution: Alkyl azides.
Reduction: Primary amines.
Click Chemistry: Triazole derivatives.
Scientific Research Applications
Azido-PEG2-Amine tosylate is extensively used in scientific research due to its bifunctional nature:
Comparison with Similar Compounds
Similar Compounds
Azido-PEG2-NHS ester: Contains an azide group and an NHS ester, used for bioconjugation.
Azido-PEG2-acid: Contains an azide group and a carboxylic acid group, used in click chemistry and as a linker.
Azido-PEG2-alcohol: Contains an azide group and an alcohol group, used in polymer synthesis.
Uniqueness
Azido-PEG2-Amine tosylate is unique due to its combination of an azide group and an amine group, allowing it to participate in a wide range of chemical reactions. Its versatility makes it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]ethylimino-iminoazanium;4-methylbenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H15N4O2/c1-6-2-4-7(5-3-6)11(8,9)10;7-1-3-11-5-6-12-4-2-9-10-8/h2-5H,1H3,(H,8,9,10);8H,1-7H2/q;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVUFKNZQHNSSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(COCCOCCN=[N+]=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N4O5S+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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